molecular formula C20H14Cl2N4OS B3882122 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

Cat. No.: B3882122
M. Wt: 429.3 g/mol
InChI Key: REPHDPDJTPWMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide, also known as DCTQ, is a synthetic compound that has shown potential in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide involves the inhibition of various enzymes and proteins involved in cancer cell growth, oxidative stress, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division in cancer cells. This compound also inhibits the activity of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, this compound induces apoptosis and inhibits cell growth. In neuronal cells, this compound protects against oxidative stress and prevents cell death. In inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide. One direction is to further investigate its potential in cancer therapy, particularly in combination with other anti-cancer drugs. Another direction is to study its potential in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide has been studied for its potential in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress and prevent neuronal cell death. In anti-inflammatory effects, this compound has been shown to suppress the production of pro-inflammatory cytokines.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c1-2-18-25-26-20(28-18)24-19(27)13-10-17(11-7-8-14(21)15(22)9-11)23-16-6-4-3-5-12(13)16/h3-10H,2H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHDPDJTPWMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 3
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 4
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 5
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

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